molecular formula C16H14N4O2S2 B2417480 1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185162-97-3

1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2417480
CAS RN: 1185162-97-3
M. Wt: 358.43
InChI Key: LXAWVINJAKDTBN-UHFFFAOYSA-N
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Description

The compound “1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule that contains several heterocyclic rings, including a thieno ring, a triazolo ring, and a pyrimidinone ring . These types of structures are often found in pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions such as the Retro Diels-Alder reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. Unfortunately, without specific experimental data, it’s difficult to predict these properties .

Scientific Research Applications

Synthesis and Characterization

Research in the synthesis and characterization of similar triazolopyrimidine derivatives reveals a keen interest in exploring their chemical properties and potential biological activities. For instance, novel derivatives have been synthesized to investigate their antimicrobial activities against various bacterial strains, demonstrating the compound's relevance in developing new antibacterial agents (Lahmidi et al., 2019). Similarly, the synthesis of benzodifuranyl and thiazolopyrimidines derived from natural compounds highlights their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antimicrobial and Antitumor Activities

Several studies focus on the antimicrobial and antitumor potentials of triazolopyrimidine derivatives. New thiazolopyrimidines have been prepared as potential antimicrobial and antitumor agents, with some compounds showing promising antimicrobial activity, though none exhibited appreciable antitumor activity (Said et al., 2004). This research direction underscores the importance of such compounds in developing new therapeutic agents.

Chemical Properties and Applications

The exploration of chemical properties and applications, such as solvent-induced supramolecular polymorphism in coordination complexes, adds another layer to the scientific research applications of these compounds. These studies provide valuable insights into the structural flexibility and potential applications of triazolopyrimidine derivatives in materials science and catalysis (Chkirate et al., 2020).

Future Directions

The future research directions for this compound would likely depend on its observed properties and potential applications. For example, if it shows promising pharmacological activity, it could be further studied for potential use as a therapeutic agent .

properties

IUPAC Name

12-[(3-methoxyphenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S2/c1-19-14(21)13-12(6-7-23-13)20-15(19)17-18-16(20)24-9-10-4-3-5-11(8-10)22-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAWVINJAKDTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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